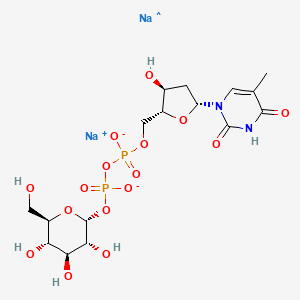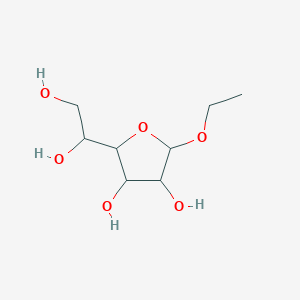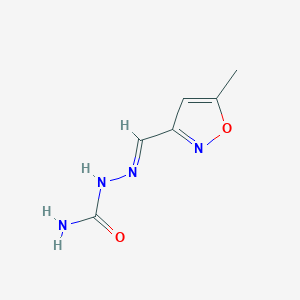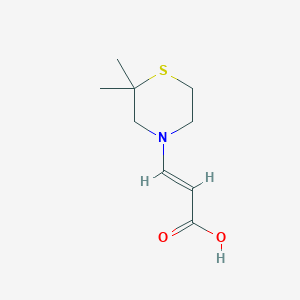
3-(2,2-Dimethylthiomorpholin-4-yl)prop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,2-Dimethylthiomorpholin-4-yl)prop-2-enoic acid is an organic compound that features a thiomorpholine ring substituted with two methyl groups and a prop-2-enoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,2-Dimethylthiomorpholin-4-yl)prop-2-enoic acid typically involves the following steps:
Formation of the Thiomorpholine Ring: The thiomorpholine ring can be synthesized by reacting a suitable amine with a sulfur-containing reagent under controlled conditions.
Introduction of Methyl Groups: The thiomorpholine ring is then methylated using methylating agents such as methyl iodide or dimethyl sulfate.
Attachment of the Prop-2-enoic Acid Moiety:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiomorpholine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the double bond in the prop-2-enoic acid moiety, converting it to a saturated carboxylic acid.
Substitution: The compound can participate in substitution reactions, where functional groups on the thiomorpholine ring or the prop-2-enoic acid moiety are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Saturated carboxylic acids.
Substitution: Various substituted derivatives depending on the reagents used.
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Material Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased stability or reactivity.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Studies: It can be used as a probe to study biochemical pathways and interactions.
Industry:
Chemical Manufacturing: The compound can serve as an intermediate in the synthesis of more complex molecules.
Agriculture: It may be used in the development of agrochemicals, such as herbicides or pesticides.
Wirkmechanismus
The mechanism of action of 3-(2,2-Dimethylthiomorpholin-4-yl)prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thiomorpholine ring and the prop-2-enoic acid moiety can interact with active sites, leading to inhibition or activation of biological processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Thiomorpholine Derivatives: Compounds with similar thiomorpholine rings but different substituents.
Prop-2-enoic Acid Derivatives: Compounds with similar prop-2-enoic acid moieties but different ring structures.
Uniqueness: 3-(2,2-Dimethylthiomorpholin-4-yl)prop-2-enoic acid is unique due to the combination of the thiomorpholine ring and the prop-2-enoic acid moiety. This combination imparts specific chemical and biological properties that are not found in other similar compounds. The presence of the dimethyl groups further enhances its stability and reactivity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C9H15NO2S |
|---|---|
Molekulargewicht |
201.29 g/mol |
IUPAC-Name |
(E)-3-(2,2-dimethylthiomorpholin-4-yl)prop-2-enoic acid |
InChI |
InChI=1S/C9H15NO2S/c1-9(2)7-10(5-6-13-9)4-3-8(11)12/h3-4H,5-7H2,1-2H3,(H,11,12)/b4-3+ |
InChI-Schlüssel |
NTDQBHAUOQXICY-ONEGZZNKSA-N |
Isomerische SMILES |
CC1(CN(CCS1)/C=C/C(=O)O)C |
Kanonische SMILES |
CC1(CN(CCS1)C=CC(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


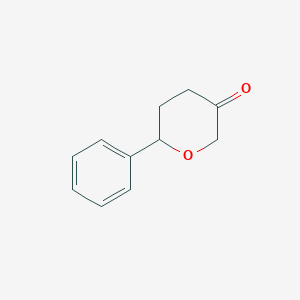

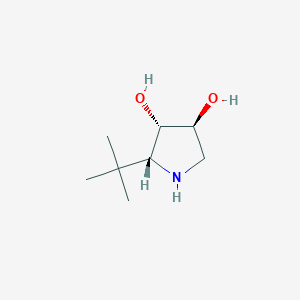
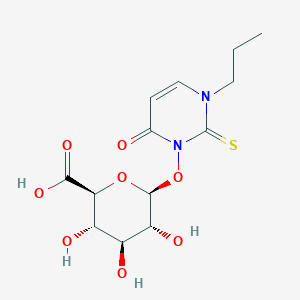
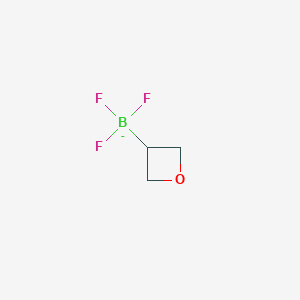
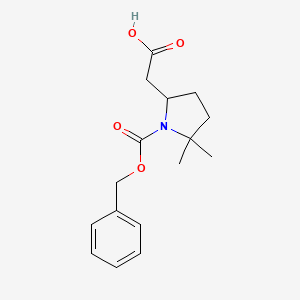
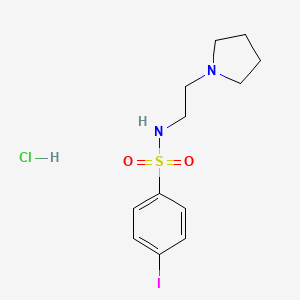
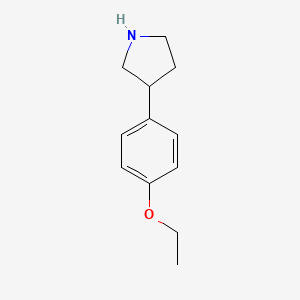
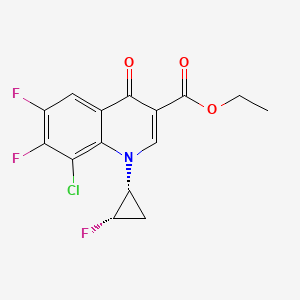
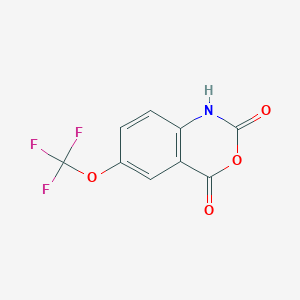
![4-Chloro-6-(4-ethoxy-phenyl)-thieno[3,2-d] pyrimidine](/img/structure/B15205058.png)
